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Compound of Interest

Compound Name: Pentaerythritol tetrabenzoate

Cat. No.: B1581646

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for pentaerythritol tetrabenzoate. The information
presented herein is intended to support researchers and professionals in the fields of materials
science, polymer chemistry, and drug development in the characterization and analysis of this
compound.

Introduction to Pentaerythritol Tetrabenzoate

Pentaerythritol tetrabenzoate, with the chemical formula Cs3sH280s and CAS number 4196-
86-5, is the ester of pentaerythritol and benzoic acid.[1][2] It is a white to cream-colored
crystalline powder.[3] This compound finds applications as a plasticizer, in adhesives, coatings,
and in the formulation of various polymers. A thorough understanding of its spectroscopic
properties is crucial for quality control, structural elucidation, and the development of new
applications.

Spectroscopic Data

The following sections present the H NMR, 13C NMR, and IR spectroscopic data for
pentaerythritol tetrabenzoate. The data is summarized in clear, tabular formats for ease of
reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum of pentaerythritol tetrabenzoate, typically recorded in deuterated
chloroform (CDCIs), reveals characteristic signals corresponding to the aromatic and methylene
protons in the molecule.

Chemical Shift (ppm) Multiplicity Assighment

Aromatic protons (ortho to
~8.01 m

C=0)

Aromatic protons (para to
~7.55 m P P

C=0)

Aromatic protons (meta to
~7.39 m

C=0)
~4.72 S Methylene protons (-CHz-)

m = multiplet, s = singlet

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon framework of
pentaerythritol tetrabenzoate. The chemical shifts are indicative of the different carbon
environments within the molecule.

Chemical Shift (ppm) Assighment

~166 Carbonyl carbon (C=0)
~133 Aromatic carbon (para)
~130 Aromatic carbon (ipso)
~129.5 Aromatic carbons (ortho)
~128.5 Aromatic carbons (meta)
~65 Methylene carbons (-CH2-)
~45 Quaternary carbon
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Infrared (IR) Spectroscopy

The IR spectrum of pentaerythritol tetrabenzoate highlights the key functional groups present
in the molecule. The spectrum is typically acquired using a KBr pellet or as a Nujol mull.

Wavenumber (cm—?) Intensity Assignment

~3060 Medium Aromatic C-H stretch
~2970 Medium Aliphatic C-H stretch
~1720 Strong C=0 (ester) stretch
~1600, ~1450 Medium C=C (aromatic) stretch
~1270 Strong C-O (ester) stretch

Aromatic C-H bend (out-of-
~710 Strong
plane)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this
guide.

'H and *C NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of pentaerythritol tetrabenzoate for tH NMR (or 50-100 mg
for 3C NMR) into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCIs) to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.
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Instrument Parameters:
e Spectrometer: 400 MHz (or higher field) NMR spectrometer.
e Solvent: CDCIs
e Temperature: 298 K
e 'HNMR:
o Pulse sequence: Standard single-pulse sequence.
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse sequence.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2-5 seconds
Data Processing:
e Apply a Fourier transform to the acquired free induction decay (FID).
e Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak (CDCIs at 7.26 ppm for *H
and 77.16 ppm for 13C).

 Integrate the peaks in the *H spectrum.

« ldentify the peak positions in both *H and *3C spectra.

Infrared (IR) Spectroscopy (KBr Pellet Method)
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Sample Preparation:

e Place a small amount (1-2 mg) of finely ground pentaerythritol tetrabenzoate powder into
an agate mortar.

e Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

o Gently mix the powders with a pestle, then grind thoroughly to create a fine, homogeneous
mixture.

o Transfer a portion of the mixture into a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Accessory: Transmission sample holder.

Spectral range: 4000-400 cm~1

Resolution: 4 cm—!

Number of scans: 16-32

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and insert it into the spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of pentaerythritol

tetrabenzoate.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pentaerythritol Tetrabenzoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581646#spectroscopic-data-of-pentaerythritol-
tetrabenzoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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